4-Ethynyl-2-fluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H9F It is a biphenyl derivative where one of the phenyl rings is substituted with an ethynyl group at the fourth position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-fluoro-1,1’-biphenyl typically involves the coupling of 2-fluorophenylacetylene with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Sonogashira coupling reaction, which uses palladium(0) as a catalyst and copper(I) iodide as a co-catalyst in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 4-Ethynyl-2-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde or 4-ethynyl-2-fluorobenzoic acid.
Reduction: Formation of 4-ethyl-2-fluoro-1,1’-biphenyl.
Substitution: Formation of 4-ethynyl-2-aminobiphenyl or 4-ethynyl-2-thiobiphenyl.
Scientific Research Applications
4-Ethynyl-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its structural rigidity and electronic properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbiphenyl: Lacks the fluorine substituent, resulting in different electronic properties and reactivity.
2-Fluoro-1,1’-biphenyl:
4-Ethynyl-2-chloro-1,1’-biphenyl:
Uniqueness
4-Ethynyl-2-fluoro-1,1’-biphenyl is unique due to the combination of the ethynyl and fluoro substituents, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry.
Properties
Molecular Formula |
C14H9F |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-ethynyl-2-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C14H9F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H |
InChI Key |
MBMMDZUOUNJYLS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.